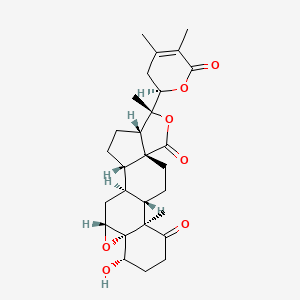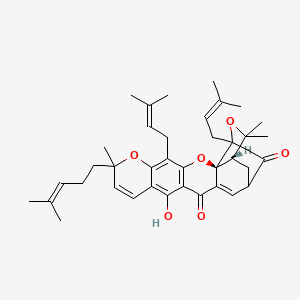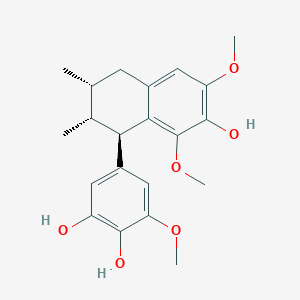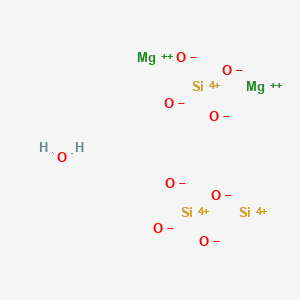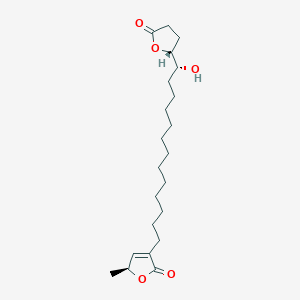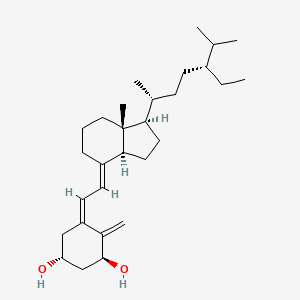![molecular formula C11H17NO8 B1251436 (2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)
(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid is a natural product found in Lamellodysidea herbacea with data available.
Scientific Research Applications
Structural Basis and Functions in Plant Signaling
The compound is part of a group known as PYLs, which are abscisic acid (ABA) receptors in plants. These receptors, along with other components like PP2Cs and SnRK2s, form the core ABA signaling network essential for plant stress responses and developmental processes. The binding of ABA to PYLs initiates a series of conformational changes and interactions, leading to the activation of SnRK2s kinases. This intricate signaling pathway underscores the compound's potential in designing chemicals to enhance plant performance (Zhang et al., 2015).
Role in Bioactivity of Carboxylic Acids
Carboxylic acids, including this compound, have a myriad of biological activities. Studies have shown that structural variations in these acids significantly impact their antioxidant, antimicrobial, and cytotoxic activities. This property is pivotal in pharmaceutical and biotechnological applications, suggesting that understanding the structural nuances of such compounds can lead to the development of targeted therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Application in Peptide and Protein Studies
The compound falls within a class of amino acids used as spin labels in peptide studies. Specifically, it helps in analyzing peptide backbone dynamics and secondary structure, offering insights into peptide-protein and peptide-nucleic acid interactions. This utility is particularly valuable in structural biology and drug design, where understanding the interaction at the molecular level can lead to the creation of novel therapeutic agents (Schreier et al., 2012).
Biocatalyst Inhibition and Industrial Applications
In industrial bioprocesses, carboxylic acids, including this compound, are noted for their inhibitory effects on microbial biocatalysts. Understanding these effects is crucial for metabolic engineering, aimed at developing robust microbial strains for high-yield bioproduction of fuels and chemicals. This aspect highlights the compound's importance in the realm of industrial microbiology and bioprocessing (Jarboe et al., 2013).
properties
Product Name |
(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid |
|---|---|
Molecular Formula |
C11H17NO8 |
Molecular Weight |
291.25 g/mol |
IUPAC Name |
(2R,3aR,6R,7R,7aR)-2-[(2S)-2-amino-2-carboxyethyl]-6,7-dihydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO8/c12-4(9(15)16)1-11(10(17)18)2-6-8(20-11)7(14)5(13)3-19-6/h4-8,13-14H,1-3,12H2,(H,15,16)(H,17,18)/t4-,5+,6+,7+,8-,11+/m0/s1 |
InChI Key |
NRTJEXLNSCGBJU-FQYLSUDWSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@@H](CO2)O)O)O[C@@]1(C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C2C(C(C(CO2)O)O)OC1(CC(C(=O)O)N)C(=O)O |
synonyms |
neodysiherbaine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



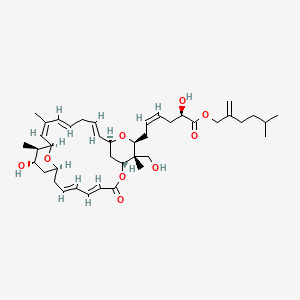

![4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)


